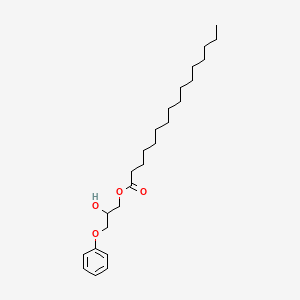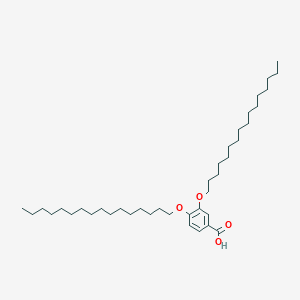![molecular formula C25H19NOS B14276517 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde CAS No. 136159-84-7](/img/structure/B14276517.png)
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde is an organic compound with the molecular formula C23H17NOS. It consists of a triphenylamine core with a 2-carbaldehydethiophene attached to one of the phenyl rings. The aldehyde functional group is ideal for forming double bond π-bridges with amines via condensation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde typically involves the condensation reaction of 5-[4-(diphenylamino)phenyl]thiophene-2-carbaldehyde with appropriate reagents. One reported method uses potassium permanganate (KMnO4) and potassium carbonate (K2CO3) in a mixture of acetone and water, refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Condensation Reactions: The aldehyde group reacts with amines to form imines or Schiff bases.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Condensation: Typically involves amines under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Condensation: Imines or Schiff bases.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Utilized in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential in drug development, particularly in targeting specific cellular pathways.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The compound’s triphenylamine core also contributes to its electronic properties, making it useful in electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
- Triphenylamine derivatives
- Thiophene-based aldehydes
Uniqueness
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde is unique due to its combination of a triphenylamine core and a thiophene-2-carbaldehyde moiety. This structure imparts specific electronic properties, making it particularly useful in applications such as OLEDs and fluorescent probes .
Propiedades
Número CAS |
136159-84-7 |
|---|---|
Fórmula molecular |
C25H19NOS |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
5-[2-[4-(N-phenylanilino)phenyl]ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H19NOS/c27-19-25-18-17-24(28-25)16-13-20-11-14-23(15-12-20)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-19H |
Clave InChI |
DMAZOKMXTJNWJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(S4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


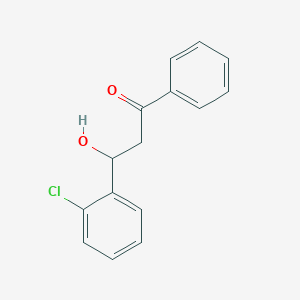
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
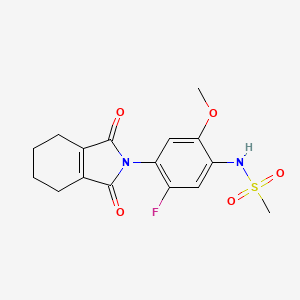
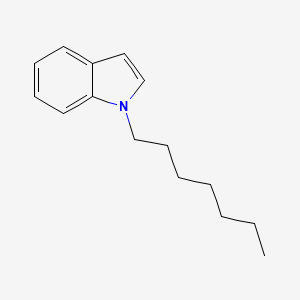
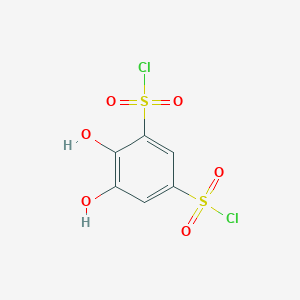
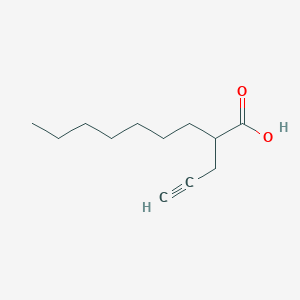

![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)

